Oxaydo

描述

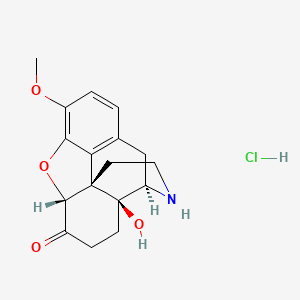

Noroxycodone (hydrochloride) is an analytical reference material categorized as an opioid. Noroxycodone is a metabolite of oxycodone. This product is intended for research and forensic applications.

A semisynthetic derivative of CODEINE.

作用机制

Target of Action

Oxaydo, also known as Noroxycodone Hydrochloride, is an opioid agonist . Its primary target is the mu-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .

Mode of Action

This compound interacts with its target, the mu-opioid receptor, by binding to it . This binding results in a series of biochemical reactions that ultimately lead to the inhibition of pain signals being transmitted to the brain . This interaction can also cause potentially serious side effects, such as respiratory depression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pain signaling pathway. By binding to the mu-opioid receptor, this compound inhibits the transmission of pain signals, providing relief from moderate to severe pain .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by various factors, including the patient’s physiological condition and the presence of other medications .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of pain. By binding to the mu-opioid receptor, this compound inhibits the transmission of pain signals to the brain, effectively reducing the perception of pain . This compound can also cause a range of side effects, including potentially serious ones such as respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concomitant use of this compound with cytochrome P450 3A4 inhibitors can result in an increase in oxycodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression . Additionally, the use of opioids with benzodiazepines or other central nervous system depressants, including alcohol, may result in profound sedation, respiratory depression, coma, and death .

生化分析

Biochemical Properties

Oxaydo is extensively metabolized by multiple metabolic pathways to noroxycodone, oxymorphone, and noroxymorphone, which are subsequently glucuronidated . The primary metabolic pathway of this compound is CYP3A4 mediated N-demethylation to noroxycodone with less contribution from CYP2D6 mediated O-demethylation to oxymorphone .

Cellular Effects

This compound can cause serious side effects including slow heart rate, weak pulse, fainting, slow breathing, chest pain, fast or pounding heartbeats, a seizure, extreme drowsiness . It can also cause decreased adrenal gland hormones leading to nausea, vomiting, stomach pain, loss of appetite, feeling tired or light-headed, muscle or joint pain, skin discoloration, craving salty foods .

Molecular Mechanism

This compound and its active metabolites, noroxycodone, oxymorphone, and noroxymorphone are opioid agonists . These compounds passively diffuse and bind to opioid receptors in the CNS, producing analgesic effects . The concomitant use of this compound with all cytochrome P450 3A4 inhibitors may result in an increase in oxycodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time, especially during initiation or following a dosage increase . To reduce the risk of respiratory depression, proper dosing and titration of this compound are essential . Accidental ingestion of even one dose of this compound, especially by children, can result in a fatal overdose of oxycodone .

Dosage Effects in Animal Models

Higher doses can lead to serious or life-threatening issues such as respiratory depression .

Metabolic Pathways

This compound is metabolized primarily by the CYP3A4 enzyme, leading to the formation of noroxycodone . A smaller portion is metabolized by the CYP2D6 enzyme to form oxymorphone . These metabolites are then glucuronidated.

Transport and Distribution

This compound is taken orally and is absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it acts on the central nervous system to produce its analgesic effects .

Subcellular Localization

As an opioid, this compound is known to act primarily on opioid receptors, which are predominantly found on the cell surface and in the central nervous system .

属性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNAMRAQFUFUMH-KCTCKCTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-42-6 (Parent), 25333-72-6 (Terephthalate) | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-90-3, 52446-25-0 | |

| Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noroxycodone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52446-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOROXYCODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3M7LQ6Q2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)